molecular formula C8H12Cl2O3 B12645682 tert-Butyl 2,4-dichloro-3-oxobutyrate CAS No. 85153-48-6

tert-Butyl 2,4-dichloro-3-oxobutyrate

Cat. No.: B12645682
CAS No.: 85153-48-6
M. Wt: 227.08 g/mol
InChI Key: UHHZHVDHAQZWES-UHFFFAOYSA-N
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Description

tert-Butyl 2,4-dichloro-3-oxobutyrate: is an organic compound with the molecular formula C8H12Cl2O3 and a molecular weight of 227.09 g/mol . This compound is known for its unique chemical structure, which includes a tert-butyl group, two chlorine atoms, and a ketone functional group. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

CAS No.

85153-48-6

Molecular Formula

C8H12Cl2O3

Molecular Weight

227.08 g/mol

IUPAC Name

tert-butyl 2,4-dichloro-3-oxobutanoate

InChI

InChI=1S/C8H12Cl2O3/c1-8(2,3)13-7(12)6(10)5(11)4-9/h6H,4H2,1-3H3

InChI Key

UHHZHVDHAQZWES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(=O)CCl)Cl

Origin of Product

United States

Preparation Methods

Reaction with Diketene

One efficient method for synthesizing tert-butyl 2,4-dichloro-3-oxobutyrate involves the reaction of tert-butyl alcohol with diketene in the presence of a catalyst such as 4-(tertiary amino)pyridine. This method is advantageous due to its mild reaction conditions and high purity yields.

Procedure:

  • Reagents:

    • tert-butyl alcohol
    • Diketene
    • Catalyst: 4-(tertiary amino)pyridine
  • Conditions:

    • Temperature: Ambient (no external heating required)
    • Time: Typically between 5 minutes to several hours depending on the desired yield.
  • Yield: High purity and yield (up to 72.7% reported) without the need for extensive purification processes like distillation.

Hydrolysis of Alkyl Esters

Another method involves hydrolyzing alkyl esters derived from diketene reactions. This process can be performed under acidic conditions to facilitate the formation of the desired compound.

Procedure:

  • Reagents:

    • Alkyl ester (derived from diketene)
    • Concentrated hydrochloric acid
    • Solvent: Glacial acetic acid
  • Conditions:

    • Temperature: Maintained between 100°C to 110°C during hydrolysis.
  • Yield: The process typically results in moderate yields, which can be improved by optimizing reaction times and concentrations.

Comparative Analysis of Methods

Method Reagents Conditions Yield Comments
Reaction with Diketene tert-butyl alcohol, diketene Ambient temperature Up to 72.7% High purity, no extensive purification needed
Hydrolysis of Alkyl Esters Alkyl ester, HCl 100°C to 110°C Moderate Requires careful control of conditions

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,4-dichloro-3-oxobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 2,4-dichloro-3-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and chlorine functional groups, which can participate in various chemical reactions. These reactions can lead to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

tert-Butyl 2,4-dichloro-3-oxobutyrate can be compared with other similar compounds, such as:

    tert-Butyl 2,4-dichloro-3-oxopentanoate: Similar structure but with an additional carbon atom in the chain.

    tert-Butyl 2,4-dichloro-3-oxobutanoate: Similar structure but with a different arrangement of functional groups.

    tert-Butyl 2,4-dichloro-3-oxopropanoate: Similar structure but with a shorter carbon chain.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Biological Activity

tert-Butyl 2,4-dichloro-3-oxobutyrate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature regarding its synthesis, biological evaluation, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl esters with dichloroacetyl chloride in the presence of a base. This method has been optimized to yield high purity and yield of the desired compound, which can then be evaluated for biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, studies have shown its efficacy in inhibiting the growth of breast cancer cells (MCF-7, SK-BR-3, and MDA-MB-231) while sparing non-malignant cells (MCF-10A) from similar effects. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.

Table 1: Summary of Biological Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
SK-BR-312Inhibition of cell proliferation
MDA-MB-23110Modulation of signaling pathways
MCF-10A (Control)>50No significant effect

The biological activity of this compound is attributed to its ability to interfere with cellular processes critical for tumor growth. Key findings include:

  • Inhibition of DNA Topoisomerases : This compound has been shown to inhibit topoisomerase enzymes that are essential for DNA replication and transcription, leading to increased DNA damage in cancer cells.
  • Modulation of Kinase Activity : It affects various kinase pathways that regulate cell cycle progression and survival, thereby promoting apoptosis in malignant cells.

Case Studies

One notable study conducted by demonstrated the compound's effectiveness in a preclinical model where it significantly reduced tumor size in xenograft models. The study highlighted the importance of dose optimization and timing in administration to maximize therapeutic outcomes while minimizing side effects.

Another investigation focused on the pharmacokinetics and bioavailability of this compound. Results indicated that modifications to the compound's structure could enhance its membrane permeability and overall bioavailability, suggesting avenues for further development as a therapeutic agent.

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